Epsilon-Rhodomycinon

Übersicht

Beschreibung

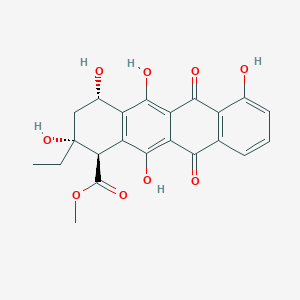

Epsilon-rhodomycinone is a carboxylic ester that is the methyl ester of (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid . This compound is a member of the anthracycline family, which is known for its intense color and significant biological activities, including antimicrobial and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Epsilon-rhodomycinone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Epsilon-rhodomycinone is a type of anthracycline-type polyketide, typically produced by Streptomyces peucetius . It is known to exert antiproliferative activity on cancer cells . .

Mode of Action

The mode of action of Epsilon-rhodomycinone involves two different mechanisms: intercalation and enzyme inhibition . Both of these mechanisms result in DNA disruption that ultimately leads to cell death .

Biochemical Pathways

The biosynthesis of Epsilon-rhodomycinone in Streptomyces peucetius is completed in three stages :

Result of Action

The result of Epsilon-rhodomycinone’s action is the disruption of DNA, which ultimately leads to cell death . This makes it effective against various types of cancer cells .

Action Environment

The action of Epsilon-rhodomycinone can be influenced by various environmental factors. For instance, the production of Epsilon-rhodomycinone by Streptomyces peucetius is tightly regulated, and a very low level of production is maintained in the wild-type strain . .

Biochemische Analyse

Biochemical Properties

Epsilon-rhodomycinone is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of anthracycline antibiotics . It interacts with various enzymes, proteins, and other biomolecules during its biosynthesis. For instance, epsilon-rhodomycinone is formed through the action of polyketide synthases and glycosyltransferases, which catalyze the formation of the tetracyclic ring structure and the attachment of sugar moieties, respectively . Additionally, epsilon-rhodomycinone exhibits antimicrobial properties, acting as an antimicrobial agent that kills or slows the growth of microorganisms, including bacteria, viruses, fungi, and protozoans .

Cellular Effects

Epsilon-rhodomycinone exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, epsilon-rhodomycinone and its derivatives, such as doxorubicin, exhibit antiproliferative activity by intercalating into DNA and inhibiting topoisomerase II, leading to DNA disruption and cell death . This compound also affects normal cells, causing cytotoxicity and potential side effects, which are important considerations in its therapeutic use.

Molecular Mechanism

The molecular mechanism of epsilon-rhodomycinone involves several key interactions at the molecular level. Epsilon-rhodomycinone exerts its effects by binding to DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately results in cell death. Additionally, epsilon-rhodomycinone can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects . These molecular interactions highlight the compound’s potent anticancer activity and its potential for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epsilon-rhodomycinone can change over time due to its stability, degradation, and long-term effects on cellular function. Epsilon-rhodomycinone is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that epsilon-rhodomycinone and its derivatives can induce resistance in cancer cells, necessitating the development of combination therapies to overcome this challenge . Additionally, the compound’s cytotoxic effects can persist over time, leading to sustained inhibition of cell proliferation and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of epsilon-rhodomycinone vary with different dosages in animal models. At lower doses, epsilon-rhodomycinone exhibits significant anticancer activity with minimal toxicity . At higher doses, the compound can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic response, emphasizing the need for precise dosing in clinical applications.

Metabolic Pathways

Epsilon-rhodomycinone is involved in several metabolic pathways, including the biosynthesis of anthracycline antibiotics . The compound interacts with various enzymes and cofactors during its metabolism. For instance, epsilon-rhodomycinone is converted to daunorubicin and doxorubicin through a series of enzymatic reactions involving glycosylation, methylation, decarboxylation, and hydroxylation . These metabolic pathways are crucial for the production of clinically important anticancer drugs and highlight the compound’s role in secondary metabolism.

Transport and Distribution

Epsilon-rhodomycinone is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, epsilon-rhodomycinone can be transported into cells via active transport mechanisms and subsequently accumulate in specific cellular compartments . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the drug reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of epsilon-rhodomycinone plays a crucial role in its activity and function. Epsilon-rhodomycinone can localize to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for the compound’s mechanism of action and its ability to induce cytotoxic effects in cancer cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epsilon-rhodomycinone can be synthesized through aerobic submerged fermentation of the strain ZIMET 43 665 of the species Streptomyces griseus in media with suitable carbon, nitrogen sources, and mineral salts . The fermentation process involves the bioconversion of glucose by Streptomyces C5, which supplies the necessary precursors for anthracycline biosynthesis .

Industrial Production Methods: Industrial production of epsilon-rhodomycinone typically involves optimizing the fermentation conditions to enhance yield. This includes adjusting the pH, temperature, and nutrient composition of the fermentation medium .

Analyse Chemischer Reaktionen

Types of Reactions: Epsilon-rhodomycinone undergoes various chemical reactions, including glycosylation, methylation, decarboxylation, and hydroxylation .

Common Reagents and Conditions:

Glycosylation: This reaction involves the addition of sugar moieties to epsilon-rhodomycinone, typically using glycosyltransferases.

Methylation: Methylation of epsilon-rhodomycinone can occur at the 4-hydroxyl position using specific methyltransferases.

Decarboxylation and Hydroxylation: These reactions are catalyzed by enzymes such as cytochrome P-450-like proteins.

Major Products: The major products formed from these reactions include various glycosylated and methylated derivatives of epsilon-rhodomycinone, which are intermediates in the biosynthesis of other anthracyclines like doxorubicin .

Vergleich Mit ähnlichen Verbindungen

- Daunorubicin

- Doxorubicin

- Idarubicin

- Epirubicin

- Zorubicin

- Aclacinomycin A

Epsilon-rhodomycinone stands out for its specific role in the biosynthetic pathway of these clinically important drugs, making it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFOXRACBORDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943792 | |

| Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21288-60-8 | |

| Record name | E-Rhodomycinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Epsilon-rhodomycinone has the molecular formula C21H22O8 and a molecular weight of 402.4 g/mol. []

A: Structural characterization often relies on NMR spectroscopy. For instance, NMR was instrumental in confirming the anomeric purity and configuration of various epsilon-rhodomycinone glycosides. []

A: Epsilon-rhodomycinone is biosynthesized from simpler molecules through a series of enzymatic reactions in certain Streptomyces species. This pathway begins with aklanonic acid, which is methylated, cyclized, and reduced to form aklavinone. Aklavinone is then hydroxylated at the C-11 position by a specific hydroxylase, yielding epsilon-rhodomycinone. []

A: Research suggests that there may be at least two pathways leading to daunorubicin glycosides, with epsilon-rhodomycinone acting as an intermediate in one of these pathways. []

A: Key enzymes include aklanonic acid methyltransferase, aklaviketone reductase, and aklavinone 11-hydroxylase (encoded by the dnrF gene). [, ]

A: Yes, genetic manipulation can significantly impact epsilon-rhodomycinone production. For example, introducing the dnrR1 DNA segment into Streptomyces peucetius resulted in a tenfold increase in epsilon-rhodomycinone production. [] Similarly, disruption of the rhoG gene in Streptomyces violaceus led to the accumulation of epsilon-rhodomycinone and a loss of beta-rhodomycin production. []

A: Yes, epsilon-rhodomycinone can be converted into other anthracyclines through enzymatic modifications. For example, it can be glycosylated to form rhodomycin D by the action of glycosyltransferases. [, ]

A: Glycosylation, the attachment of sugar moieties, is crucial for the biological activity of many anthracyclines, influencing their DNA-binding ability and antitumor activity. []

A: Yes, through a series of enzymatic reactions involving DoxA, DauK, and DauP, epsilon-rhodomycinone glycoside (rhodomycin D) can be converted to doxorubicin. []

A: These anthracyclines intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death. []

A: Research is ongoing to explore the use of epsilon-rhodomycinone and its analogs as potential scaffolds for developing new anticancer drugs with improved efficacy and safety profiles. []

A: Modifications at different positions on the epsilon-rhodomycinone molecule can significantly alter the biological activity of its derivatives. For instance, the introduction of a methyl group at the C-11 position can reduce antitumor activity, as observed with the 11-methyl ether of carminomycin. []

A: The type and configuration of the sugar attached to epsilon-rhodomycinone significantly influence the biological activity of the resulting glycosides. [, ]

A: Epsilon-rhodomycinone is primarily produced by various strains of Streptomyces, including S. peucetius, S. coeruleorubidus, S. violaceus, and S. griseoruber. [, , , , , , , , , , ]

A: Factors such as media composition, carbon source, temperature, pH, and aeration can significantly influence epsilon-rhodomycinone production. Optimization of these parameters is crucial for maximizing yields. [, , , ]

A: Challenges include low production titers, the complexity of fermentation processes, and the potential for strain degeneration. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.